ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-({4-[(E)-(HYDROXYIMINO)METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including an oxazole ring, a benzodioxole moiety, and an ethyl ester
Preparation Methods
The synthesis of ETHYL 5-({4-[(E)-(HYDROXYIMINO)METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactionsReaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzodioxole moiety. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions
Scientific Research Applications
ETHYL 5-({4-[(E)-(HYDROXYIMINO)METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzodioxole moiety can interact with biological macromolecules, potentially inhibiting or activating biochemical pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives and benzodioxole-containing molecules. Compared to these compounds, ETHYL 5-({4-[(E)-(HYDROXYIMINO)METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N2O8 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
ethyl 5-[[4-[(E)-hydroxyiminomethyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O8/c1-4-24-17(20)12-6-9(27-19-12)5-10-11(7-18-21)14-16(26-8-25-14)15(23-3)13(10)22-2/h7,9,21H,4-6,8H2,1-3H3/b18-7+ |
InChI Key |
WYXLRFQUZOZVMJ-CNHKJKLMSA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/O |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NO |
Origin of Product |
United States |
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